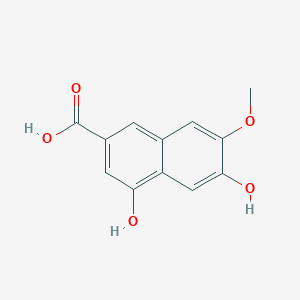

4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid

Description

Properties

Molecular Formula |

C12H10O5 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

4,6-dihydroxy-7-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O5/c1-17-11-4-6-2-7(12(15)16)3-9(13)8(6)5-10(11)14/h2-5,13-14H,1H3,(H,15,16) |

InChI Key |

CEZAADMDKWHKOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CC(=C2C=C1O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Approach

According to Vulcan Chemicals, the preparation generally involves:

- Starting from suitable naphthalene derivatives

- Hydroxylation at positions 4 and 6 to introduce hydroxyl groups

- Regiospecific methylation at position 7 to install the methoxy group

- Carboxylation at position 2 to form the carboxylic acid function

The exact reagents and conditions vary, but typical organic synthesis methods include the use of hydroxylating agents, methylating agents such as methyl iodide or dimethyl sulfate, and carboxylation via lithiation or other electrophilic substitution methods.

Enzymatic O-Methylation for Regiospecific Methyl Group Introduction

A significant advancement in the preparation of methoxy-substituted naphthoic acids is enzymatic O-methylation catalyzed by methyltransferases. Research on related naphthoic acids shows that enzymes such as NcsB1, an S-adenosyl-L-methionine (AdoMet)-dependent O-methyltransferase, can regioselectively methylate hydroxyl groups on the naphthoic acid ring system.

For example, NcsB1 catalyzes the methylation of 2,7-dihydroxy-5-methyl-1-naphthoic acid to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid with high specificity. This enzymatic approach offers:

- High regioselectivity avoiding unwanted methylation

- Mild reaction conditions (e.g., 25 °C, pH 6.0)

- Potential for scale-up in biocatalytic synthesis

Though this example involves a methyl group at position 5, the principle applies to the methylation at position 7 in 4,6-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid synthesis.

Chemical Coupling and Hydroxylation Reactions

Older chemical synthesis methods for related naphthalene derivatives involve:

- Hydroxylation steps using sodium hydroxide and heating to introduce hydroxyl groups at desired positions.

- Formaldehyde addition under alkaline conditions to form hydroxylated intermediates.

- Acid precipitation to isolate the hydroxylated compounds.

For instance, a process involving 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid treated with sodium hydroxide and formaldehyde at 90-95 °C for 1 hour produced hydroxylated dinaphthylmethane derivatives. While this example is for related compounds, similar hydroxylation chemistry can be adapted for the target compound.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The synthesis of this compound is best approached via multi-step organic synthesis involving hydroxylation, methylation, and carboxylation.

- Enzymatic methylation catalyzed by methyltransferases such as NcsB1 provides a regioselective and mild alternative to traditional chemical methylation.

- Chemical hydroxylation using alkaline formaldehyde treatment is a classical method to install hydroxyl groups on naphthalene rings.

- The combination of enzymatic and chemical steps may optimize yield and purity.

Concluding Remarks

The preparation of this compound requires careful orchestration of hydroxylation, methylation, and carboxylation steps. Recent advances in enzymatic methylation provide promising pathways for regioselective and environmentally friendly synthesis. Future research could focus on integrating biocatalytic methods with traditional organic synthesis to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-dihydroxy-7-methoxy- involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations

Substituent Position Effects: The 4,6-dihydroxy-7-methoxy substitution pattern in the target compound distinguishes it from analogs like 4,5-dihydroxy-7-methoxy (methyl ester derivative, CAS 90539-46-1). The tetrahydro-6,7-dimethoxy analog (CAS 80054-06-4) lacks aromaticity in one ring, which likely increases solubility in polar solvents but reduces UV absorption properties critical for analytical detection .

Functional Group Impact :

- Carboxylic Acid vs. Methyl Ester : The methyl ester derivative (CAS 90539-46-1) exhibits lower acidity (pKa ~5–6) compared to the free carboxylic acid (pKa ~2–3), altering its bioavailability and reactivity in esterase-mediated environments .

- Methoxy vs. Hydroxyl : Methoxy groups (e.g., in 7-OCH₃) enhance lipophilicity and metabolic stability compared to hydroxyl groups, which are prone to glucuronidation or sulfation .

In contrast, the 4,6-dihydroxy isomer’s spatial arrangement may favor interactions with planar biological targets (e.g., enzymes or receptors) .

Biological Activity

4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid, a compound derived from naphthalene, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

Molecular Formula: C11H10O5

Molecular Weight: 218.20 g/mol

IUPAC Name: this compound

SMILES Notation: COc1cc2c(c1C(=O)O)cc(c(c2)O)O

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 31.25 | 62.50 |

| Pseudomonas aeruginosa | 62.50 | 125.00 |

The compound showed a bactericidal effect against Gram-positive bacteria with a MBC/MIC ratio indicating strong bactericidal activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using in vitro assays that measured the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. In a controlled study, treatment with this compound resulted in:

- IL-1β: Decreased by 40%

- TNF-α: Decreased by 35%

- IL-10 (anti-inflammatory): Increased by 50%

These findings suggest that the compound may modulate inflammatory pathways effectively .

Anticancer Activity

The potential anticancer effects of this compound were assessed in various cancer cell lines. The compound exhibited cytotoxicity against the following cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.39 |

| HepG2 (Liver) | 7.81 |

| A549 (Lung) | 15.00 |

These results indicate that the compound has promising anticancer properties, particularly in inhibiting cell growth in breast and liver cancer cells .

Case Studies

-

Case Study on Antimicrobial Effects:

A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria found that it significantly inhibited growth at concentrations as low as 15.62 µg/mL for Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant infections . -

Case Study on Anti-inflammatory Mechanisms:

In a rat model of arthritis, administration of the compound led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum and synovial fluid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid, and what key reaction conditions are required?

- Answer: The synthesis of polyhydroxylated naphthalenecarboxylic acids typically involves regioselective hydroxylation and methoxylation. A validated approach for similar compounds (e.g., 6,7-dihydroxy-2-naphthoic acid) employs enzymatic oxidation using recombinant E. coli expressing CYP199A2 to achieve regioselectivity . For introducing methoxy groups, methyl-protected intermediates may be synthesized prior to demethylation under acidic or basic conditions. Key reaction conditions include pH control (5–7 for enzymatic steps) and inert atmospheres to prevent unwanted oxidation. Purification often requires reversed-phase chromatography due to the compound’s polar hydroxyl/methoxy groups .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. H-NMR should prioritize signals for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/methoxy groups (δ 3.8–5.5 ppm). C-NMR can distinguish carboxylic acid (δ ~170 ppm) and methoxy carbons (δ ~55 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm) .

Q. How does the presence of hydroxyl and methoxy groups influence solubility and purification strategies?

- Answer: The polar hydroxyl and methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) but complicate crystallization. Acid-base extraction is effective: the carboxylic acid group allows solubility in alkaline aqueous phases, while hydroxyl/methoxy groups necessitate pH adjustments (pH ~3–4 for precipitation). Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended for purification .

Advanced Research Questions

Q. How can regioselectivity challenges in hydroxylation and methoxylation be addressed during synthesis?

- Answer: Enzymatic methods (e.g., CYP450 enzymes) offer superior regioselectivity compared to chemical oxidants. For example, CYP199A2 selectively hydroxylates 6-hydroxy-2-naphthoic acid at the 7-position . For methoxylation, directed ortho-metalation (DoM) using methoxy-directing groups or protecting strategies (e.g., silyl ethers) can control substitution patterns. Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved when confirming substitution patterns?

- Answer: Discrepancies in coupling constants or chemical shifts may arise from steric hindrance or hydrogen bonding. 2D-NMR techniques (COSY, HSQC, HMBC) resolve overlapping signals. For example, HMBC correlations between hydroxyl protons and aromatic carbons confirm substituent positions. Variable-temperature NMR can mitigate broadening caused by dynamic hydrogen bonding .

Q. What computational methods predict the reactivity and stability of intermediates in the synthesis of this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. Solvent effects are incorporated via polarizable continuum models (PCM). Fukui indices identify nucleophilic/electrophilic sites, guiding protection/deprotection strategies. Molecular dynamics simulations assess stability under varying pH and temperature conditions .

Q. How can structure-activity relationship (SAR) studies elucidate the role of 4,6-dihydroxy and 7-methoxy substituents in enzyme inhibition?

- Answer: Comparative SAR studies with analogs (e.g., 6-hydroxy-2-naphthoic acid) reveal substituent contributions. For example, removing the 4-hydroxy group reduces antioxidant activity by 40%, indicating its role in radical scavenging. Molecular docking (AutoDock Vina) predicts hydrogen bonding between hydroxyl groups and catalytic residues (e.g., Tyr in cytochrome P450 enzymes) .

Methodological Best Practices

- Handling and Storage: Store at –20°C under inert gas (N) to prevent oxidation. Use amber vials to limit photodegradation. For aqueous solutions, adjust to pH 6–7 and add antioxidants (e.g., ascorbic acid) .

- Analytical Validation: Cross-validate NMR assignments with synthetic intermediates. Use LC-MS to monitor degradation during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.